molecular formula C22H29ClN2O5S2 B140180 Sibenadet hydrochloride CAS No. 154189-24-9

Sibenadet hydrochloride

Cat. No. B140180
M. Wt: 501.1 g/mol
InChI Key: YXOKBHUPEBNZOG-UHFFFAOYSA-N
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Description

Sibenadet hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this receptor site. In

Scientific Research Applications

Sibenadet hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been shown to have promising results in the treatment of Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, Sibenadet hydrochloride can improve motor function and reduce the side effects of levodopa. In schizophrenia, Sibenadet hydrochloride can improve cognitive function and reduce the negative symptoms of the disease. In drug addiction, Sibenadet hydrochloride can reduce drug-seeking behavior and prevent relapse.

Mechanism Of Action

Sibenadet hydrochloride works by blocking the activity of dopamine at the D3 receptor site. Dopamine is a neurotransmitter that plays a critical role in the brain's reward system. By blocking dopamine activity at the D3 receptor site, Sibenadet hydrochloride can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior.

Biochemical And Physiological Effects

Sibenadet hydrochloride has been shown to have a variety of biochemical and physiological effects. It can increase the levels of acetylcholine, norepinephrine, and serotonin in the brain, which can improve cognitive function. It can also reduce the levels of glutamate, which can reduce the excitotoxicity associated with Parkinson's disease. Additionally, Sibenadet hydrochloride can reduce the levels of cortisol, which can reduce stress levels.

Advantages And Limitations For Lab Experiments

One advantage of Sibenadet hydrochloride is that it has a high affinity for the D3 receptor site, which means that it can be used in lower concentrations than other drugs. Additionally, Sibenadet hydrochloride has a long half-life, which makes it ideal for use in animal studies. One limitation of Sibenadet hydrochloride is that it can have off-target effects at other receptor sites, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Sibenadet hydrochloride. One area of interest is the development of more selective D3 receptor antagonists that do not have off-target effects. Another area of interest is the study of the long-term effects of Sibenadet hydrochloride on cognitive function and behavior. Additionally, the use of Sibenadet hydrochloride in combination with other drugs for the treatment of Parkinson's disease and drug addiction warrants further investigation.
Conclusion:
Sibenadet hydrochloride is a promising compound that has potential applications in the field of medicine. Its selective dopamine D3 receptor antagonist properties make it an attractive target for the treatment of Parkinson's disease, schizophrenia, and drug addiction. While there are advantages and limitations to its use in lab experiments, future directions for research hold promise for the development of more effective treatments.

Synthesis Methods

The synthesis of Sibenadet hydrochloride involves the reaction of 2,6-dichloropyridine with 4-aminobenzoic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain Sibenadet hydrochloride. This synthesis method has been optimized to produce high yields of pure Sibenadet hydrochloride.

properties

CAS RN

154189-24-9

Product Name

Sibenadet hydrochloride

Molecular Formula

C22H29ClN2O5S2

Molecular Weight

501.1 g/mol

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride

InChI

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H

InChI Key

YXOKBHUPEBNZOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CC[NH2+]CCC2=C3C(=C(C=C2)O)NC(=O)S3.[Cl-]

Other CAS RN

154189-24-9

synonyms

AR C68397AA
AR-C68397AA
sibenadet
sibenadet hydrochloride
Viozan

Origin of Product

United States

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